1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione
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Overview
Description
1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a benzyl group and a naphthyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with naphthyl-substituted pyrazine-2,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Pyrrolidine-2,3-diones: These compounds share a similar dione structure and exhibit comparable chemical reactivity.
Isoindoline-1,3-diones: These compounds also feature a dione moiety and are used in various chemical and biological applications.
Uniqueness: 1-Benzyl-4-naphthalen-1-ylpyrazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and naphthyl groups makes it a versatile compound for diverse applications.
Properties
IUPAC Name |
1-benzyl-4-naphthalen-1-ylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20-21(25)23(14-13-22(20)15-16-7-2-1-3-8-16)19-12-6-10-17-9-4-5-11-18(17)19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPXJRNTQELOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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